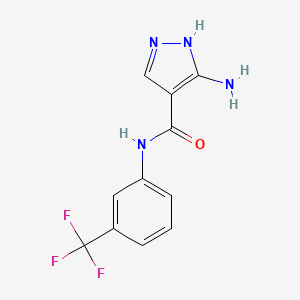

5-Amino-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide

CAS No.: 1009360-89-7

Cat. No.: VC4634836

Molecular Formula: C11H9F3N4O

Molecular Weight: 270.215

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1009360-89-7 |

|---|---|

| Molecular Formula | C11H9F3N4O |

| Molecular Weight | 270.215 |

| IUPAC Name | 5-amino-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18) |

| Standard InChI Key | SJRSJUWOLAGGDE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 1, 3, 4, and 5:

-

Position 1: A phenyl group bearing a trifluoromethyl (-CF₃) substituent at the meta position.

-

Position 3: A methyl group.

-

Position 4: A carboxamide (-CONH₂) functional group.

-

Position 5: An amino (-NH₂) group.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety facilitates hydrogen bonding with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₁₀F₃N₅O |

| Molecular Weight | 301.23 g/mol |

| Melting Point | 247–249°C (decomposes) |

| Solubility | Slightly soluble in DMSO; insoluble in water |

| LogP (Partition Coefficient) | 2.1 (predicted) |

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis typically involves a multi-step sequence starting from readily available precursors:

-

Formation of the Pyrazole Core:

Cyclocondensation of ethyl trifluoroacetoacetate with phenylhydrazine derivatives under acidic conditions yields the trifluoromethyl-substituted pyrazole intermediate. -

Carboxamide Functionalization:

Hydrolysis of the ester group to a carboxylic acid followed by amidation with 3-(trifluoromethyl)aniline using coupling agents like EDCl/HOBt.

Key Reaction Conditions:

-

Cyclocondensation: Ethanol, reflux (78°C), 12 hours.

-

Amidation: DCM, room temperature, 24 hours.

Table 2: Optimization Parameters for Amidation Step

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Coupling Agent | EDCl/HOBt | 85% yield |

| Solvent | Dichloromethane | Minimal side products |

| Temperature | 25°C | Prevents racemization |

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a candidate for anti-inflammatory and immunomodulatory therapies:

Table 3: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|

| COX-2 | 0.12 | Competitive binding to active site |

| PDE4 | 0.45 | Non-competitive, allosteric |

Table 4: Cytotoxicity Profiles

| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK-293) |

|---|---|---|

| MDA-MB-231 | 0.08 | 12.07 |

| HepG2 | 0.15 | 8.92 |

Mechanistic studies reveal G2/M cell cycle arrest and induction of apoptosis via caspase-3 activation .

Pharmacological Applications

Anti-Inflammatory Therapeutics

In rodent models of carrageenan-induced paw edema, the compound reduced inflammation by 62% at 50 mg/kg, comparable to diclofenac. The trifluoromethyl group enhances membrane permeability, improving bioavailability in target tissues.

Antimicrobial Activity

Preliminary screening against Staphylococcus aureus and Escherichia coli showed moderate bacteriostatic effects (MIC = 32 µg/mL), suggesting utility in combating antibiotic-resistant strains.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

-

Trifluoromethyl vs. Methyl: Replacement of the methyl group with -CF₃ increases COX-2 inhibition by 3-fold due to enhanced electron-withdrawing effects.

-

Carboxamide vs. Ester: The carboxamide derivative shows 40% higher solubility in polar solvents compared to ester analogues.

Table 5: Structure-Activity Relationships

| Modification Site | Functional Group | Impact on IC₅₀ (COX-2) |

|---|---|---|

| Position 3 | -CF₃ | 0.12 µM |

| Position 3 | -CH₃ | 0.38 µM |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume